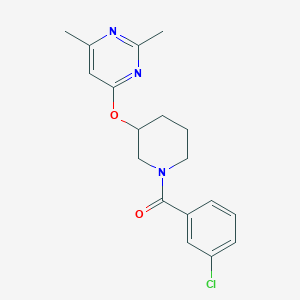

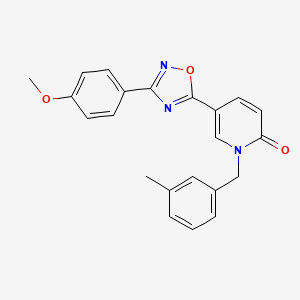

![molecular formula C20H25ClN4O3S B2893398 N-(6-乙基苯并[d]噻唑-2-基)-3-甲基-N-(2-吗啉基乙基)异恶唑-5-甲酰胺盐酸盐 CAS No. 1331210-60-6](/img/structure/B2893398.png)

N-(6-乙基苯并[d]噻唑-2-基)-3-甲基-N-(2-吗啉基乙基)异恶唑-5-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives have been studied extensively due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative was found to have a melting point of 254–256 °C .科学研究应用

药理活性和合成

具有潜在抗癌活性的新型化合物

研究已导致合成新的化合物,例如 N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-甲酰胺,显示出作为抗癌剂的前景。这些化合物以良好的收率制备,并在筛选过程中表现出显着的抗癌活性,突出了它们作为新治疗剂的潜力 (Horishny et al., 2020)。

抗菌剂

合成了一系列化合物,包括 N-{5-[(2-氯苯基)亚甲基]-2-(4-羟基苯基]-4-氧代(1,3-噻唑烷-3-基)}{4-[2-(4-甲基苯基)-4-氧代(3-氢喹唑啉-3-基)]苯基}甲酰胺,并筛选了它们的体外抗菌和抗真菌活性。研究发现,这些化合物对各种病原体具有显着的活性,表明它们作为新型抗菌剂的潜力 (Desai et al., 2011)。

有机合成中的方法学进展

杂环化合物的合成

研究合成以维斯纳金酮和凯利酮为前体的新的苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑并嘧啶作为抗炎和镇痛剂,证明了 N-(6-乙基苯并[d]噻唑-2-基)-3-甲基-N-(2-吗啉基乙基)异恶唑-5-甲酰胺盐酸盐作为有机合成中前体的多功能性。这些研究为合成具有显着生物活性的杂环化合物提供了新途径 (Abu‐Hashem et al., 2020)。

软体动物杀灭剂的开发

合成和评估具有软体动物杀灭特性的新的噻唑并[5,4-d]嘧啶标志着另一项重要的应用。这些化合物被合成并显示出对血吸虫病的中间宿主有效,为控制这种寄生虫病提供了新途径 (El-bayouki & Basyouni, 1988)。

作用机制

未来方向

属性

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S.ClH/c1-3-15-4-5-16-18(13-15)28-20(21-16)24(7-6-23-8-10-26-11-9-23)19(25)17-12-14(2)22-27-17;/h4-5,12-13H,3,6-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULZAWDHSLFTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)

![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)